(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazoles This compound is characterized by the presence of ethoxyphenyl and fluorophenyl groups, along with a thioxotetrahydro-imidazo-thiazol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one typically involves multi-component reactions. One common approach is the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis process. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (7aR)-3-(4-methoxyphenyl)-6-(4-chlorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
- (7aR)-3-(4-ethoxyphenyl)-6-(4-bromophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
Uniqueness
The uniqueness of (7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one lies in its specific combination of ethoxyphenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17FN2O2S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C19H17FN2O2S2/c1-2-24-15-9-3-12(4-10-15)18-22-16(11-26-18)17(23)21(19(22)25)14-7-5-13(20)6-8-14/h3-10,16,18H,2,11H2,1H3/t16-,18?/m0/s1 |
InChI Key |
XFJXRABDRDDRFV-ATNAJCNCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.